Benzenemethanol, 4-[[[(3,5-dimethylphenyl)methyl]amino]methyl]-
Description
Benzenemethanol, 4-[[[(3,5-dimethylphenyl)methyl]amino]methyl]- is a complex organic compound with a unique structure that includes a benzenemethanol core substituted with a 3,5-dimethylphenyl group and an aminomethyl group
Properties
CAS No. |
252286-43-4 |
|---|---|
Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
[4-[[(3,5-dimethylphenyl)methylamino]methyl]phenyl]methanol |
InChI |
InChI=1S/C17H21NO/c1-13-7-14(2)9-17(8-13)11-18-10-15-3-5-16(12-19)6-4-15/h3-9,18-19H,10-12H2,1-2H3 |
InChI Key |
DGXPRZPKQUUUEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CNCC2=CC=C(C=C2)CO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-[[[(3,5-dimethylphenyl)methyl]amino]methyl]- typically involves multi-step organic reactions. One common method includes the reaction of benzenemethanol with 3,5-dimethylbenzylamine under specific conditions to form the desired product. The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 4-[[[(3,5-dimethylphenyl)methyl]amino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols or amines.
Scientific Research Applications
Benzenemethanol, 4-[[[(3,5-dimethylphenyl)methyl]amino]methyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanol, 4-[[[(3,5-dimethylphenyl)methyl]amino]methyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol, 3,5-dimethyl-: Similar structure but lacks the aminomethyl group.
Benzenemethanol, 4-methyl-: Contains a methyl group instead of the 3,5-dimethylphenyl group.
Uniqueness
Benzenemethanol, 4-[[[(3,5-dimethylphenyl)methyl]amino]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
